molecular formula C16H15NO4S B5880625 methyl 3-{[3-(4-methoxyphenyl)acryloyl]amino}-2-thiophenecarboxylate

methyl 3-{[3-(4-methoxyphenyl)acryloyl]amino}-2-thiophenecarboxylate

Cat. No. B5880625
M. Wt: 317.4 g/mol
InChI Key: MCZGRHKGMAKRJK-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-{[3-(4-methoxyphenyl)acryloyl]amino}-2-thiophenecarboxylate is a compound that has been extensively researched in the scientific community. It is a member of the thiophene family, which is known for its diverse pharmacological properties. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and potential applications have been studied in detail.

Mechanism of Action

The mechanism of action of methyl 3-{[3-(4-methoxyphenyl)acryloyl]amino}-2-thiophenecarboxylate is not fully understood. However, it is believed that the compound exerts its pharmacological effects by inhibiting certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. The compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway that is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. The compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been shown to have anti-microbial properties, inhibiting the growth of various bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 3-{[3-(4-methoxyphenyl)acryloyl]amino}-2-thiophenecarboxylate in lab experiments is its diverse pharmacological properties. The compound has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties, making it a useful tool for studying various diseases and conditions. However, one of the limitations of using the compound in lab experiments is its potential toxicity. The compound has been shown to have cytotoxic effects on certain cell lines, and caution should be exercised when using it in experiments.

Future Directions

There are a number of future directions for research on methyl 3-{[3-(4-methoxyphenyl)acryloyl]amino}-2-thiophenecarboxylate. One area of research could focus on the compound's potential use in the treatment of Alzheimer's disease. The compound has been shown to have neuroprotective properties, and further research could explore its potential for preventing or treating neurodegenerative diseases. Additionally, research could focus on developing new synthesis methods for the compound, as well as exploring its potential use in combination with other drugs for the treatment of various diseases.

Synthesis Methods

Methyl 3-{[3-(4-methoxyphenyl)acryloyl]amino}-2-thiophenecarboxylate can be synthesized using a variety of methods. One such method involves the reaction of 3-(4-methoxyphenyl)acrylic acid with thionyl chloride to produce 3-(4-methoxyphenyl)acryloyl chloride. This intermediate is then reacted with methyl 2-amino-3-thiophenecarboxylate to produce the final product.

Scientific Research Applications

Methyl 3-{[3-(4-methoxyphenyl)acryloyl]amino}-2-thiophenecarboxylate has been extensively studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. The compound has also been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.

properties

IUPAC Name

methyl 3-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4S/c1-20-12-6-3-11(4-7-12)5-8-14(18)17-13-9-10-22-15(13)16(19)21-2/h3-10H,1-2H3,(H,17,18)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCZGRHKGMAKRJK-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NC2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NC2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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